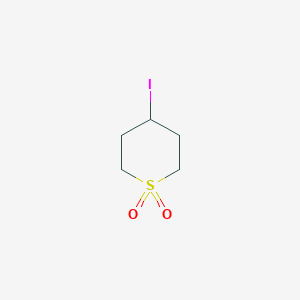

4-Iodotetrahydro-2H-thiopyran 1,1-dioxide

説明

Contextualization of Halogenated Sulfur Heterocycles in Contemporary Organic Chemistry

Halogenated heterocyclic compounds are fundamental tools in synthetic chemistry, serving as key intermediates for the construction of more complex organic structures. The presence of a halogen atom, such as iodine, on a heterocyclic ring provides a reactive handle for a wide array of chemical transformations. These reactions are pivotal for modifying the structure and, consequently, the function of the molecule.

Sulfur-containing heterocycles, a class of compounds with at least one sulfur atom within a ring system, are integral to numerous natural products and pharmaceutical agents. thieme-connect.de The incorporation of sulfur can significantly influence a molecule's physicochemical properties, including lipophilicity and metabolic stability. When a halogen is introduced to a sulfur heterocycle, the resulting compound becomes a highly versatile building block, particularly for metal-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic methodology.

Significance of Cyclic Sulfone Motifs as Scaffolds in Molecular Design

The tetrahydro-2H-thiopyran 1,1-dioxide ring is a specific example of a cyclic sulfone. This structural motif has gained considerable attention in molecular design for several key reasons. The sulfone group is a strong hydrogen bond acceptor and is often considered a bioisostere of the carbonyl group, allowing it to mimic interactions with biological targets. researchgate.net

Furthermore, the cyclic nature of the scaffold imparts conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The six-membered ring of the thiopyran dioxide fixes the spatial orientation of its substituents, providing a defined three-dimensional structure that is highly desirable in rational drug design. This constrained scaffold serves as a platform for the precise positioning of functional groups that can engage in specific interactions with biological macromolecules.

Overview of Key Academic Research Trajectories for 4-Iodotetrahydro-2H-thiopyran 1,1-Dioxide

While extensive literature exists on the broader class of thiopyran derivatives, specific research focusing on 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide highlights its utility as a building block for creating libraries of complex, drug-like molecules. A notable application is its use in automated synthesis platforms to generate C(sp3)-enriched compounds, which are of high interest in modern drug discovery due to their improved physicochemical properties compared to flatter, aromatic systems.

In a 2022 study published in the Journal of Medicinal Chemistry, researchers reported an end-to-end automated process for synthesizing C(sp3)-enriched molecules via Negishi coupling. acs.org In this workflow, 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide was utilized as a key reactant. The process involved the automated generation of organozinc reagents from various alkyl halides, which were then coupled with (hetero)aryl halides. Specifically, 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide was coupled with a 3-bromo-1-methyl-1H-indazole derivative in the presence of a palladium catalyst. acs.org This reaction successfully incorporated the tetrahydro-2H-thiopyran 1,1-dioxide moiety into the indazole core, demonstrating the compound's utility in creating novel, three-dimensional molecular structures with potential biological activity. acs.org The reaction yielded the desired product in a 30% yield, showcasing a practical application of this iodo-substituted heterocycle in a high-throughput synthetic setting aimed at accelerating drug discovery. acs.org

This research trajectory underscores the value of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide as a readily available, reactive scaffold for introducing the desirable cyclic sulfone motif into a diverse range of potential therapeutic agents.

Data Tables

Table 1: Properties of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide

| Property | Value |

| Molecular Formula | C5H9IO2S |

| Molecular Weight | 260.10 g/mol |

| CAS Number | 858822-85-2 |

| Appearance | Not specified in literature |

| Purity | Commercially available |

Table 2: Application in Negishi Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide | 3-Bromo-1-methyl-1H-indazole derivative (organozinc) | Pd(dba)2 / CPhos | 1-Methyl-3-(tetrahydro-2H-thiopyran-4-yl)-1H-indazole 1,1-dioxide | 30% | acs.org |

Structure

3D Structure

特性

IUPAC Name |

4-iodothiane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXKSWHPUFIKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858822-85-2 | |

| Record name | 4-iodotetrahydro-2H-thiopyran 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Iodotetrahydro 2h Thiopyran 1,1 Dioxide

Established Synthetic Pathways and Refinements

The synthesis of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide is a topic of interest for its potential applications in medicinal chemistry and materials science, where the introduction of an iodo-group into a cyclic sulfone framework can provide a handle for further functionalization.

Synthesis via Photo-triggered Halodecarboxylation Reactions

A promising and contemporary approach for the synthesis of iodoalkanes is through photo-triggered halodecarboxylation. This method involves the conversion of a carboxylic acid to the corresponding halide with one less carbon atom, driven by light energy.

The starting material for the synthesis of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide via this method is tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide . This precursor is commercially available, providing a convenient entry point for the synthesis. umich.eduacs.orgyoutube.com The success of the photo-triggered halodecarboxylation is generally applicable to a wide range of aliphatic carboxylic acids, including primary, secondary, and tertiary alkyl acids. rsc.org The presence of the sulfone group in the heterocyclic ring is well-tolerated in many decarboxylative halogenation reactions. rsc.orgacs.org

Recent advancements have highlighted the use of cerium salts as effective photocatalysts for halodecarboxylation reactions. rsc.orgrsc.orgacs.org A general protocol for the photo-triggered halodecarboxylation of aliphatic carboxylic acids has been developed using a cerium-mediated ligand-to-metal charge transfer (LMCT) process in water. rsc.org This system offers a green and efficient alternative to traditional methods.

The proposed mechanism involves the formation of a cerium(IV) carboxylate complex. Upon irradiation with light, this complex undergoes LMCT, leading to the generation of a carboxyl radical and a Ce(III) species. The carboxyl radical then rapidly loses carbon dioxide to form an alkyl radical, which is subsequently trapped by an iodine source to yield the final iodoalkane product. acs.orgrsc.org

Key reaction conditions for this transformation typically involve:

A catalytic amount of a cerium salt (e.g., CeCl₃).

An iodine source, such as N-iodosuccinimide (NIS).

A suitable solvent, with water being a preferred green option. rsc.org

A light source, often a simple LED, to initiate the photoreaction.

The reaction is generally performed under an air atmosphere and at ambient temperature, highlighting the mildness of this methodology. rsc.org

To maximize the efficiency and yield of the cerium-mediated photo-triggered iododecarboxylation, several factors can be optimized. The choice of the cerium salt and the iodine source can influence the reaction outcome. Additionally, the concentration of the reactants and the intensity of the light source are critical parameters that can be fine-tuned to enhance the reaction rate and conversion. The use of a slight excess of the iodinating agent is common to ensure complete trapping of the generated alkyl radical.

A representative table for a generic cerium-mediated halodecarboxylation is presented below, based on a general protocol for aliphatic carboxylic acids. rsc.org

| Carboxylic Acid Precursor (Example) | Halogen Source | Cerium Catalyst | Solvent | Light Source | Product (Example) | Yield (%) |

| Adamantane-1-carboxylic acid | N-Iodosuccinimide | CeCl₃ | Water | Blue LED | 1-Iodoadamantane | 85 |

| Cyclohexanecarboxylic acid | N-Iodosuccinimide | CeCl₃ | Water | Blue LED | Iodocyclohexane | 78 |

| 4-Phenylbutanoic acid | N-Iodosuccinimide | CeCl₃ | Water | Blue LED | 1-Iodo-3-phenylpropane | 72 |

This table illustrates the general applicability of the cerium-mediated halodecarboxylation to various aliphatic carboxylic acids. Specific yields for the synthesis of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide via this method are not currently published.

Following the completion of the reaction, the desired 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide would need to be isolated from the reaction mixture. A typical workup procedure for such a reaction would involve extraction of the product into an organic solvent. The unreacted carboxylic acid starting material can often be removed by a basic wash. acs.orgnih.gov Further purification is generally achieved through standard laboratory techniques such as flash column chromatography on silica (B1680970) gel. The purity of the final product can be assessed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Exploration of Alternative Iodination Strategies

While photo-triggered halodecarboxylation presents a modern and efficient route, other potential methods for the iodination of the tetrahydro-2H-thiopyran 1,1-dioxide scaffold could be considered, although specific examples for this molecule are not well-documented. One plausible alternative is the direct iodination of the parent compound, tetrahydro-2H-thiopyran 1,1-dioxide. This could potentially be achieved through radical-mediated C-H activation/iodination protocols. Such reactions often employ an iodine source in the presence of a radical initiator.

Another classical approach is the Hunsdiecker reaction, which involves the reaction of a silver salt of the carboxylic acid with elemental iodine. nih.gov However, this method often requires stoichiometric silver salts and can have limitations in terms of substrate scope and functional group tolerance.

Emerging Synthetic Techniques and Automation

The synthesis of functionalized heterocyclic compounds like 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide is increasingly benefiting from the adoption of modern technologies that enhance efficiency, reproducibility, and safety. Emerging techniques are moving away from traditional batch processes towards more sophisticated and controlled synthetic strategies.

Integration into Automated Synthesis Protocols

The integration of synthetic routes into automated platforms offers significant advantages for the preparation of compound libraries and for rapid optimization of reaction conditions. While specific automated synthesis protocols for 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide are not extensively documented in current literature, the principles of automated synthesis are readily applicable to its plausible synthetic precursors.

A likely synthetic pathway to 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide would involve the iodination of a suitable precursor, such as tetrahydro-2H-thiopyran-4-ol 1,1-dioxide. This precursor can be conceptualized as being integrated into an automated synthesis workflow. Robotic platforms, such as those offered by Chemspeed Technologies or similar systems, can perform multi-step reaction sequences with high precision. chemspeed.com Such platforms are capable of handling solids, liquids, and viscous materials, and can perform a variety of operations including heating, cooling, and purification. chemspeed.comnih.gov

The generation of a library of analogous compounds, where the iodo-group at the 4-position is varied with other functionalities, is a key strength of automated synthesis. researchgate.net By using a common scaffold, such as tetrahydrothiopyran-4-one (B549198) 1,1-dioxide, and subjecting it to a series of automated reactions, a diverse set of derivatives can be produced efficiently. chemspeed.comresearchgate.net

Table 1: Hypothetical Automated Synthesis Workflow for a Library of 4-Substituted Tetrahydro-2H-thiopyran 1,1-dioxides

| Step | Operation | Reagents/Conditions | Automated Function |

| 1 | Precursor Dispensing | Tetrahydrothiopyran-4-one 1,1-dioxide solution | Liquid handling robot |

| 2 | Reduction (Example) | Sodium borohydride (B1222165) solution | Reagent addition, stirring |

| 3 | Quenching | Acidic water | Liquid handling |

| 4 | Halogenation (Iodination) | Iodine, triphenylphosphine, imidazole | Reagent addition, heating |

| 5 | Work-up | Aqueous thiosulfate, organic extraction | Liquid-liquid extraction |

| 6 | Purification | Automated column chromatography | Solid-phase extraction/chromatography |

| 7 | Analysis | LC-MS/NMR sampling | Sample preparation for analysis |

This hypothetical workflow illustrates how the synthesis of the target molecule's scaffold and its subsequent functionalization could be automated. The use of such systems allows for the rapid screening of different reagents and conditions to optimize the yield and purity of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide.

Potential for Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers a powerful alternative to traditional batch synthesis, providing enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling-up. nih.govnoelresearchgroup.com The synthesis of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide can be envisioned within a continuous flow setup, particularly for the key iodination step.

The iodination of alcohols or ketones often involves reagents that can be challenging to handle in large-scale batch processes. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, mitigate these risks. nih.gov For instance, a continuous flow process for the synthesis of the iodinating agent 1,3-diiodo-5,5-dimethylimidazolidine-2,4-dione (DIH) has been successfully developed, demonstrating the feasibility of handling iodination reagents in a flow system. rsc.orgrsc.org

A potential continuous flow synthesis of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide could involve the following conceptual steps:

Precursor Stream: A solution of tetrahydro-2H-thiopyran-4-ol 1,1-dioxide in a suitable solvent is pumped into the system.

Reagent Stream: A second stream containing the iodinating agent (e.g., a solution of iodine and a phosphine-based reagent) is introduced and mixed with the precursor stream in a T-mixer.

Reaction Coil: The combined stream flows through a heated or cooled reaction coil for a specific residence time to allow for the conversion to the iodo-derivative.

In-line Quenching/Work-up: The product stream can be continuously mixed with a quenching solution (e.g., aqueous sodium thiosulfate) to neutralize any excess iodine.

In-line Purification: The stream could then pass through a packed-bed of a scavenger resin to remove byproducts before collection.

Table 2: Comparison of Batch vs. Potential Continuous Flow Synthesis of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Mass Transfer | Can be inefficient, requires vigorous stirring | Highly efficient mixing |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Inherently safer due to small reaction volumes |

| Scalability | Often requires re-optimization for larger scales | More straightforward scaling by running for longer times |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

The development of continuous flow methods for the synthesis of halogenated heterocycles is an active area of research, and the principles can be applied to the target molecule. nih.gov The ability to precisely control reaction parameters in a flow system could lead to higher yields and purities of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide compared to traditional batch methods.

Reactivity and Transformational Chemistry of 4 Iodotetrahydro 2h Thiopyran 1,1 Dioxide

Carbon-Carbon Bond Formation Reactions

Transition metal-catalyzed reactions are fundamental in modern organic synthesis, and 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide serves as a valuable building block in this context. researchgate.netacs.org The electron-withdrawing nature of the sulfone group can influence the reactivity of the C-I bond, making it amenable to various coupling processes. nih.gov

The Negishi coupling, a palladium-catalyzed reaction between an organozinc reagent and an organic halide, is a powerful method for constructing new carbon-carbon bonds. youtube.comchem-station.com This reaction is particularly useful for coupling sp³-hybridized centers, such as the 4-position of the tetrahydrothiopyran (B43164) 1,1-dioxide ring. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)

Substrate Scope of Organozinc Reagents

The Negishi coupling exhibits broad functional group tolerance, allowing for the use of a wide array of organozinc reagents. chem-station.com These reagents can be prepared from various precursors, including organolithium or Grignard reagents, through transmetalation with a zinc salt like zinc chloride. chem-station.comnih.gov This versatility enables the introduction of diverse substituents, such as alkyl, aryl, and heteroaryl groups, onto the tetrahydrothiopyran 1,1-dioxide scaffold. dntb.gov.uaresearchgate.net The generation of organozinc reagents can even be performed in situ, simplifying the experimental procedure. nih.govnih.gov

Interactive Data Table: Examples of Organozinc Reagents in Negishi Couplings

| Organozinc Reagent Type | Example Precursor | Functional Groups Tolerated |

| Alkyl | Ethylmagnesium bromide | Esters, amides, nitriles organic-chemistry.org |

| Aryl | Phenylmagnesium chloride | Ethers, ketones |

| Alkenyl | Vinylmagnesium bromide | - |

| Benzylic | Benzylzinc bromide | Halides |

Ligand Design and Optimization in Catalytic Systems

The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions, as it influences the catalyst's stability, activity, and selectivity. youtube.com For the coupling of secondary alkyl halides like 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide, bulky and electron-rich phosphine (B1218219) ligands are often preferred. nih.govacs.org These ligands facilitate the oxidative addition step and can suppress side reactions like β-hydride elimination. organic-chemistry.orgnih.gov Examples of effective ligands include tricyclopentylphosphine (B1587364) (PCyp₃) and other bulky trialkylphosphines. organic-chemistry.org The development of new ligands is an ongoing area of research aimed at improving reaction efficiency and expanding the substrate scope. youtube.comorganic-chemistry.org

Interactive Data Table: Common Ligands for Palladium-Catalyzed Couplings

| Ligand | Structure | Key Feature |

| Tricyclopentylphosphine (PCyp₃) | P(C₅H₉)₃ | Bulky and electron-rich |

| XPhos | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Sterically demanding biaryl phosphine |

| SPhos | (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Electron-rich biaryl phosphine |

| DrewPhos | Balances steric and electronic properties nih.gov |

Regioselectivity and Stereoselectivity Control in Cross-Coupling

In reactions involving 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide, regioselectivity is inherently controlled by the position of the iodine atom. However, stereoselectivity is a significant consideration, especially when the starting material is enantiomerically enriched. Negishi couplings of secondary alkyl halides often proceed with a high degree of stereochemical retention or inversion, depending on the specific catalytic system and reaction conditions. nih.govorganic-chemistry.orgorganic-chemistry.org Achieving high stereoselectivity is critical for the synthesis of chiral molecules and is often influenced by the choice of ligand and additives. organic-chemistry.org For instance, the use of specific ligands can promote complete retention of the olefin geometry in the coupling of alkenyl halides. nih.govorganic-chemistry.org

Cobalt-Catalyzed Cross-Coupling Reactions with Functionalized Organozinc Reagents

As an alternative to palladium, cobalt-based catalysts have gained attention for cross-coupling reactions due to cobalt's lower cost and unique reactivity. Cobalt-catalyzed couplings of alkyl halides with organozinc reagents can proceed under mild conditions and often exhibit excellent functional group tolerance. mdpi.com These reactions may proceed through mechanisms different from those of palladium, sometimes involving radical intermediates, which can offer complementary reactivity. mdpi.com The development of cobalt-catalyzed methods provides a more sustainable and economical approach to carbon-carbon bond formation.

Coupling Reactions with Boronic Acid Derivatives

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org While specific examples of Suzuki-Miyaura reactions involving 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide are not extensively documented in publicly available literature, the general mechanism is well-established for secondary alkyl iodides. organic-chemistry.org

The reaction typically involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the thiopyran derivative. This is followed by transmetalation with a boronic acid derivative in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgharvard.edu

Table 1: Postulated Suzuki-Miyaura Coupling of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide

| Entry | Boronic Acid (R-B(OH)₂) | Product |

| 1 | Phenylboronic acid | 4-Phenyltetrahydro-2H-thiopyran 1,1-dioxide |

| 2 | Vinylboronic acid | 4-Vinyltetrahydro-2H-thiopyran 1,1-dioxide |

| 3 | Methylboronic acid | 4-Methyltetrahydro-2H-thiopyran 1,1-dioxide |

The scalability of Suzuki-Miyaura couplings is a significant advantage, with many industrial processes utilizing this reaction on a large scale. wikipedia.org Key factors for successful scale-up include efficient catalyst systems, appropriate solvent selection, and control of reaction parameters. For a substrate like 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide, challenges on a larger scale might include catalyst deactivation and purification of the final product from residual palladium and boron-containing byproducts. The use of robust ligands and optimized reaction conditions would be crucial for achieving high yields and purity in gram-scale or larger syntheses. wikipedia.org

Radical-Mediated Transformations

The carbon-iodine bond in alkyl iodides is relatively weak, making it a suitable precursor for radical generation.

The treatment of primary or secondary alkyl iodides with sBu₂Mg in toluene (B28343) can facilitate a radical iodine/magnesium-exchange reaction, forming dialkylmagnesium reagents. researchgate.net This process is believed to proceed through a radical pathway. While specific studies on 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide are not available, this method could potentially be applied to generate the corresponding Grignard reagent. This organomagnesium species could then be used in various subsequent reactions, such as additions to carbonyls or cross-coupling reactions. researchgate.netscbt.com

A recently developed method involves an iron-catalyzed iodine/zinc exchange to convert primary and secondary alkyl iodides into the corresponding alkylzinc iodides. bldpharm.comresearchgate.net This reaction is proposed to proceed via the formation of an alkyl radical intermediate. bldpharm.comresearchgate.net Applying this to 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide would likely generate the organozinc reagent, which could then be trapped with various electrophiles after transmetalation to a copper or palladium species. bldpharm.comuni-muenchen.de

Table 2: Potential Products from Iron-Catalyzed Radical Zincation of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide followed by Electrophilic Trapping

| Entry | Electrophile | Potential Product |

| 1 | Allyl bromide | 4-Allyltetrahydro-2H-thiopyran 1,1-dioxide |

| 2 | Benzoyl chloride | (Tetrahydro-2H-thiopyran-4-yl 1,1-dioxide)phenylmethanone |

| 3 | Iodobenzene | 4-Phenyltetrahydro-2H-thiopyran 1,1-dioxide |

This table illustrates hypothetical outcomes based on the known reactivity of organozinc reagents generated via iron-catalyzed zincation, as direct experimental validation for the specified substrate is not found in the reviewed literature.

Nucleophilic Substitution Reactions at the C-I Bond

The carbon atom attached to the iodine in 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide is an electrophilic center and can undergo nucleophilic substitution. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the iodide ion. The reaction would likely proceed via an S(_N)2 mechanism, leading to inversion of stereochemistry at the C-4 position. The presence of the electron-withdrawing sulfone group might influence the rate of these reactions.

Mechanistic Investigations of Reactions Involving 4 Iodotetrahydro 2h Thiopyran 1,1 Dioxide

Reaction Pathway Elucidation through Spectroscopic and Analytical Techniques

Detailed studies elucidating the reaction pathways of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide using spectroscopic and analytical techniques are not extensively reported in the peer-reviewed literature. While the synthesis of the parent compound, tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, has been described, and its subsequent conversion to 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide via a cerium-mediated halodecarboxylation has been documented, the mechanistic intricacies of its subsequent reactions remain largely unexplored. nih.gov Spectroscopic data for the title compound itself is limited to basic characterization for identification purposes.

Detailed Study of Catalyst Activity and Selectivity

A notable application of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide is in palladium-catalyzed cross-coupling reactions, specifically the Negishi coupling. One study details its use in an automated synthesis platform for producing C(sp³)-enriched drug-like molecules. mdpi.comrsc.org In this context, 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide serves as an electrophilic coupling partner.

The reaction involves the coupling of an organozinc reagent with the iodo-sulfone, catalyzed by a palladium complex. The general catalytic cycle for a Negishi coupling involves oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the thiopyran derivative, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. youtube.comyoutube.com

A specific example of a catalyst system employed for the reaction of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide is a combination of Pd(dba)₂ (a source of Pd(0)) and CPhos (a biarylphosphine ligand). mdpi.comrsc.orgnih.gov The choice of ligand is crucial in such cross-coupling reactions as it influences the rate of the desired reductive elimination versus potential side reactions like β-hydride elimination. nih.gov

The table below summarizes the components of a typical Negishi coupling reaction involving 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide as reported in the literature. mdpi.comrsc.org

| Reactant/Catalyst Component | Role in the Reaction | Example |

| 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide | Electrophilic coupling partner | Substrate |

| Organozinc reagent | Nucleophilic coupling partner | Formed in situ from an alkyl halide |

| Palladium source | Catalyst | Pd(dba)₂ |

| Ligand | Stabilizes and activates the catalyst | CPhos |

| Solvent | Reaction medium | Tetrahydrofuran (THF) |

This table is based on a reported procedure for the Negishi coupling of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide. mdpi.comrsc.org

While this application demonstrates the utility of the compound in catalysis, a detailed study focusing on the optimization of catalysts, comparative analysis of different ligands, and the selectivity for this specific substrate is not available.

Analysis of Regiochemical Outcomes

There is a lack of specific studies in the available literature that analyze the regiochemical outcomes of reactions involving 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide. For reactions such as nucleophilic substitution at the C-4 position, the regiochemistry is inherently fixed at the site of the iodine atom. In the context of the reported Negishi coupling, the reaction occurs selectively at the carbon-iodine bond, as expected for this type of cross-coupling. mdpi.comrsc.org However, investigations into the regioselectivity of other potential reactions, such as elimination or rearrangement, have not been found.

Stereochemical Control and Diastereoselectivity in Transformations

No specific research detailing the stereochemical control or diastereoselectivity in transformations of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide has been identified. The tetrahydrothiopyran (B43164) ring exists in a chair conformation, and the substituent at the C-4 position can be either axial or equatorial. Reactions at this center could potentially proceed with either inversion or retention of stereochemistry, depending on the reaction mechanism (e.g., Sₙ2 vs. Sₙ1). However, experimental studies to determine the stereochemical course of such reactions for this specific compound are not present in the surveyed literature.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies to determine the rate-limiting steps of reactions involving 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide are not available in the current scientific literature. Such studies would be essential to fully understand the reaction mechanisms, for instance, by determining the reaction order with respect to the reactants and catalyst, and by calculating activation parameters.

Computational and Theoretical Chemistry Studies of 4 Iodotetrahydro 2h Thiopyran 1,1 Dioxide

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide is primarily dictated by the interplay between the tetrahydrothiopyran (B43164) ring, the strongly electron-withdrawing sulfone group, and the iodo substituent. The sulfone group (SO₂) significantly influences the geometry and electron distribution of the heterocyclic ring. The sulfur atom in the sulfone group is in a high oxidation state (+4), leading to a tetrahedral geometry around the sulfur with two S=O double bonds and two S-C single bonds. These S=O bonds are highly polarized, with substantial negative charge accumulating on the oxygen atoms and a corresponding positive charge on the sulfur atom.

This charge distribution has a profound inductive effect on the rest of the ring, withdrawing electron density from the carbon skeleton. The introduction of an iodine atom at the C4 position further modifies the electronic landscape. Iodine, being a large and polarizable halogen, can participate in various non-covalent interactions and influences the local charge distribution.

Density Functional Theory (DFT) calculations on analogous halogenated cyclic sulfones, such as perhalogenated 1,4-dithiin S-oxides, have shown that halogenation significantly affects the electronic properties and conformation of the ring. nih.gov For 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide, the C-I bond is expected to be polarized towards the more electronegative carbon atom, although the difference in electronegativity is small. The presence of the sulfone group would further pull electron density away from the C4 carbon.

A hypothetical Natural Bond Orbital (NBO) analysis would likely reveal the key donor-acceptor interactions. The primary interactions would involve the lone pairs of the sulfone oxygens and potentially the iodine atom. The highest occupied molecular orbital (HOMO) is expected to have significant contributions from the p-orbitals of the iodine and oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) would likely be centered around the sulfur atom and the C-S bonds, reflecting their susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide (Note: These are illustrative values based on typical DFT calculations for similar structures and are not from direct experimental or computational data for the specific compound.)

| Property | Predicted Value |

|---|---|

| Dipole Moment | ~3-5 D |

| HOMO Energy | ~ -7.0 to -8.5 eV |

| LUMO Energy | ~ -0.5 to -1.5 eV |

Quantum Chemical Modeling of Reactivity and Acidity in Related Thiopyran 1,1-Dioxide Systems

Quantum chemical modeling is instrumental in understanding the reactivity and acidity of organic compounds. For cyclic sulfones, the protons on the carbon atoms alpha to the sulfone group (at the C2 and C6 positions) are known to be significantly acidic. This increased acidity is due to the strong electron-withdrawing nature of the sulfone group, which stabilizes the resulting carbanion through resonance and inductive effects.

A recent quantum chemical study on the acidity of 3,4-dihydro-2H-thiopyran-1,1-dioxides using DFT calculations (REVPBE0/def2-TZVPPD method) quantified the Gibbs free energies of deprotonation. researchgate.net The study revealed that the protons at the alpha-position (C2/C6) are indeed the most acidic sites. For 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide, the protons at C2 and C6 would be the most acidic. The iodine at the C4 position would have a minor electronic influence on the acidity of these protons compared to the dominant effect of the sulfone group.

The reactivity of the molecule towards nucleophiles and electrophiles can also be predicted. The electron-deficient nature of the ring, particularly at the carbon atoms adjacent to the sulfone group, makes them potential sites for nucleophilic attack. Conversely, the oxygen atoms of the sulfone group, with their high partial negative charges, are the most likely sites for electrophilic attack or coordination with Lewis acids.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential reaction pathways and the characterization of transition states, providing mechanistic insights into chemical transformations. For 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide, several reaction pathways can be envisaged and computationally modeled.

One important reaction is the base-mediated elimination. Deprotonation at the C2 or C6 position, followed by the elimination of a leaving group, is a common reaction for sulfones. In this case, the iodine at C4 is not ideally positioned for a direct E2 elimination with the acidic protons at C2 or C6. However, other more complex rearrangement or fragmentation reactions could be possible.

Computational studies on related cyclic sulfones have elucidated mechanisms for their synthesis and subsequent reactions. For example, palladium-catalyzed reactions of cyclic sulfones have been shown to proceed through specific intermediates, which can be modeled to understand enantioselectivity. wikipedia.org Similarly, the thermal or photochemical extrusion of SO₂ from cyclic sulfones to form dienes is a well-known reaction, and the transition state for this process could be calculated to determine the activation energy.

For 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide, a potential reaction pathway could involve the substitution of the iodine atom. The transition state for an Sₙ2 reaction at the C4 position could be modeled to predict its feasibility and stereochemical outcome. The large size of the iodine atom might favor an Sₙ1-like mechanism under appropriate conditions.

Conformational Analysis and Energetic Profiles

The tetrahydro-2H-thiopyran ring, similar to cyclohexane (B81311), is expected to adopt a chair conformation as its lowest energy state to minimize angular and torsional strain. For 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide, two primary chair conformations are possible: one with the iodine atom in an axial position and one with it in an equatorial position.

Generally, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions. However, in heterocyclic systems, other factors such as the anomeric effect can influence conformational preference. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to prefer the axial orientation. wikipedia.org While the iodine is at the C4 position and not directly adjacent to the sulfur atom, stereoelectronic effects involving the sulfone group could still play a role.

Ab initio conformational analysis of related six-membered heterocycles like tetrahydro-1,3-oxazine has shown a complex potential energy surface with multiple minima corresponding to chair and twist conformers, and several transition states. mdpi.com A similar landscape is expected for 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide. The energy difference between the axial and equatorial conformers (the A-value) for iodine in a cyclohexane ring is relatively small, and a similar trend would be expected here, although modulated by the electronic effects of the sulfone group.

Computational methods like DFT can be used to calculate the relative energies of these conformers and the energy barriers for ring inversion. A typical energy profile would show the two chair conformations as energy minima, connected by transition states that likely resemble half-chair or twist-boat conformations.

Table 2: Illustrative Conformational Energy Data for a 4-Substituted Tetrahydrothiopyran 1,1-Dioxide (Note: These are estimated values based on analogous systems and are not specific to the iodo-substituent.)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Equatorial-Iodo Chair | 0.0 (Global Minimum) |

| Axial-Iodo Chair | 0.5 - 1.5 |

| Twist-Boat | 4.0 - 6.0 |

Spectroscopic Property Simulations and Validation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the confirmation of chemical structures. The primary spectroscopic methods for organic molecules are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. mdpi.com For 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide, the protons on carbons adjacent to the sulfone group (C2 and C6) would be expected to be deshielded and appear at a higher chemical shift in the ¹H NMR spectrum. The proton at C4, bonded to the same carbon as the iodine, would also have a characteristic chemical shift. The ¹³C NMR spectrum would show five distinct signals, with the carbons closer to the sulfone group being significantly deshielded. The C4 carbon's chemical shift would be influenced by the attached iodine. By calculating the spectra for both the axial and equatorial conformers, one could potentially distinguish between them if the conformational equilibrium is slow on the NMR timescale.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. These can be calculated computationally, often with a scaling factor applied to better match experimental values. For 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide, the most prominent peaks in the IR spectrum would be the strong, characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group, typically appearing in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The C-H and C-S stretching and bending vibrations would also be present.

The validation of computational models often involves comparing the simulated spectra with experimentally obtained spectra. A good correlation between the predicted and experimental data lends confidence to the accuracy of the computational model and the other calculated properties.

Future Research Directions and Translational Opportunities

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The functionalization of the C-I bond in 4-iodotetrahydro-2H-thiopyran 1,1-dioxide is a key area for future exploration. While classical cross-coupling reactions are applicable, the development of novel catalytic systems can unlock unprecedented efficiency and selectivity.

Future research should focus on transition metal-catalyzed cross-coupling reactions that are specifically tailored for sulfone-containing substrates. nih.gov Recent advancements in the use of organosulfones as cross-coupling partners have demonstrated the potential of palladium, nickel, and copper catalysts in activating C-S bonds, a concept that can be extended to the more reactive C-I bond in our target molecule. nih.gov The development of ligands that can modulate the activity of these metal centers will be crucial for achieving high yields and selectivities in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.gov For instance, the use of electron-rich phosphine (B1218219) ligands in nickel-catalyzed reductive cross-coupling of aryl sulfones has shown promise in overcoming the inertness of C-SO2 bonds, a strategy that could be adapted for the C-I bond in the presence of the sulfone moiety. nih.gov

Furthermore, the exploration of photocatalytic approaches for the functionalization of the C-I bond represents a promising frontier. rsc.org Visible-light-mediated catalysis offers a mild and environmentally friendly alternative to traditional methods, potentially allowing for transformations that are not feasible under thermal conditions. rsc.org Research into the use of photoredox catalysts, such as iridium or ruthenium complexes, in combination with 4-iodotetrahydro-2H-thiopyran 1,1-dioxide could lead to novel C-C and C-heteroatom bond-forming reactions.

Table 1: Potential Catalytic Systems for Functionalization of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide

| Catalytic System | Reaction Type | Potential Advantages |

| Palladium/Ligand | Suzuki, Sonogashira, Heck | Well-established, broad substrate scope |

| Nickel/Ligand | Reductive Cross-Coupling | Cost-effective, unique reactivity |

| Copper/Ligand | Ullmann, C-N/C-O Coupling | Mild reaction conditions, good for heteroatom coupling |

| Photoredox Catalysis | Radical-mediated reactions | Green, access to unique reaction pathways |

Exploration of New Reactivity Modes and Synthetic Applications

Beyond established cross-coupling reactions, the unique structural features of 4-iodotetrahydro-2H-thiopyran 1,1-dioxide invite the exploration of novel reactivity modes. The presence of the electron-withdrawing sulfone group can influence the reactivity of the adjacent C-I bond and the rest of the heterocyclic ring.

One area of interest is the investigation of metal-free C-I bond activation. The development of transition-metal-free cross-coupling reactions of organosulfur compounds is a growing field, and similar strategies could be applied to iodinated sulfones. organic-chemistry.org Additionally, the potential for the sulfone to act as a directing group in C-H activation reactions on the tetrahydrothiopyran (B43164) ring warrants investigation. This could open up avenues for the regioselective introduction of functional groups at positions other than the iodine-bearing carbon.

The synthesis of novel heterocyclic scaffolds based on the tetrahydro-2H-thiopyran 1,1-dioxide core is another exciting direction. For example, intramolecular cyclization reactions initiated by the functionalization of the iodo group could lead to the formation of fused or bridged ring systems with potential biological activity. Recent studies on the synthesis of cyclic sulfones have highlighted their importance as pharmacophores. nih.govmdpi.com

Integration of 4-Iodotetrahydro-2H-thiopyran 1,1-Dioxide into Multi-Step Total Syntheses

The application of 4-iodotetrahydro-2H-thiopyran 1,1-dioxide as a key building block in the total synthesis of complex natural products and medicinally relevant molecules is a significant long-term goal. The stereodefined nature of the tetrahydrothiopyran ring and the versatility of the iodo handle make it an attractive starting material for constructing intricate molecular architectures.

Future synthetic endeavors could target natural products containing a six-membered sulfur-containing heterocycle. The ability to introduce diverse substituents via C-I bond functionalization would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. While no specific total syntheses incorporating this exact fragment have been reported, the general strategy of using functionalized heterocycles is well-established in natural product synthesis. nih.gov

Advanced High-Throughput Experimentation and Data Science Integration in Discovery

To accelerate the discovery of new reactions and applications for 4-iodotetrahydro-2H-thiopyran 1,1-dioxide, the integration of advanced high-throughput experimentation (HTE) and data science is paramount. HTE allows for the rapid screening of a large number of reaction conditions, including catalysts, ligands, solvents, and bases, to identify optimal parameters for a given transformation. escholarship.org

The data generated from HTE, encompassing both successful and unsuccessful experiments, can be used to train machine learning (ML) models. These models can then predict the outcomes of new reactions and suggest novel reaction conditions that might not be intuitively obvious to a human chemist. beilstein-journals.orgkaist.ac.krresearchgate.net The application of ML in reaction optimization is a rapidly growing field with the potential to significantly reduce the time and resources required for methods development. nih.gov

Table 2: Application of HTE and Data Science in Researching 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide

| Technique | Application | Expected Outcome |

| High-Throughput Experimentation (HTE) | Optimization of cross-coupling reactions | Rapid identification of optimal catalysts, ligands, and conditions |

| Machine Learning (ML) | Predictive modeling of reaction outcomes | In-silico screening of reaction parameters, suggestion of novel reaction conditions |

| Data Mining | Analysis of reaction databases | Identification of trends and correlations in the reactivity of sulfones |

By embracing these future research directions, the scientific community can fully unlock the synthetic potential of 4-iodotetrahydro-2H-thiopyran 1,1-dioxide, paving the way for the development of novel synthetic methodologies and the discovery of new molecules with valuable applications.

Q & A

Q. What are the common synthetic routes for preparing 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide?

The synthesis typically involves iodination of tetrahydro-2H-thiopyran derivatives followed by oxidation. For example:

- Step 1 : Start with tetrahydro-2H-thiopyran-4-one 1,1-dioxide as a precursor.

- Step 2 : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent like dichloromethane.

- Step 3 : Optimize reaction conditions (e.g., temperature, stoichiometry) to improve yield. Low yields (e.g., 17% in nitration reactions) may require iterative optimization .

- Validation : Confirm purity via HPLC or GC-MS and structural integrity via NMR (e.g., characteristic signals for sulfone groups at δ ~3.5 ppm in H NMR) .

Q. How is the molecular structure of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide characterized experimentally?

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and sulfone group geometry. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Spectroscopy :

- IR : Identify sulfone stretching vibrations at ~1125 cm and ~1318 cm .

- NMR : Analyze H and C spectra for iodine-induced deshielding effects and ring puckering signatures .

Advanced Research Questions

Q. How can computational modeling aid in understanding the conformational dynamics of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide?

- Cremer-Pople Parameters : Quantify ring puckering using amplitude () and phase angle () to describe deviations from planarity. Software like ORTEP-3 visualizes these parameters from crystallographic data .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic effects of the iodine substituent on sulfone reactivity .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected isomerization during synthesis?

- Mechanistic Analysis : Investigate base-mediated isomerization (e.g., 2,5-dihydrothiophene 1,1-dioxide → 2,3-isomer under basic conditions) using kinetic studies (e.g., H NMR monitoring) .

- Condition Screening : Test solvents (e.g., THF vs. DMF) and temperatures to suppress side reactions. For example, low-temperature iodination (-78°C) may prevent ring-opening .

Q. How can 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide be utilized in constructing complex heterocycles?

- Diels-Alder Reactions : Use the compound as a dienophile with electron-rich dienes (e.g., furans) to synthesize fused thiopyran derivatives. Monitor regioselectivity via LC-MS .

- Cross-Coupling : Employ palladium-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the iodine position. Optimize ligand systems (e.g., SPhos) for sterically hindered substrates .

Methodological Considerations

Q. What are best practices for handling spectroscopic data discrepancies in sulfone-containing compounds?

- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data. For example, sulfone C signals (~55 ppm) should align with IR sulfonyl stretches .

- Dynamic Effects : Account for ring puckering in NMR assignments; use variable-temperature NMR to detect conformational exchange broadening .

Q. How to design experiments for probing the biological activity of 4-Iodotetrahydro-2H-thiopyran 1,1-dioxide derivatives?

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) and screen against target enzymes (e.g., sulfotransferases).

- In Silico Docking : Use AutoDock Vina to predict binding modes to protein targets, guided by crystallographic data of similar sulfones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。